14,15-环氧-5,8,11-二十碳三烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

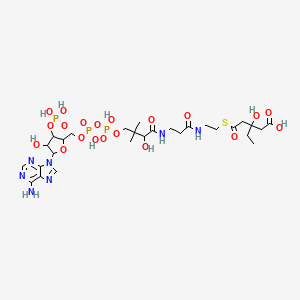

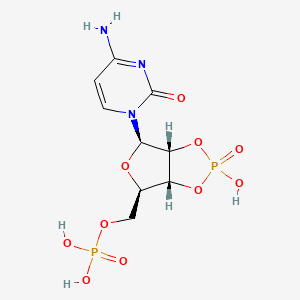

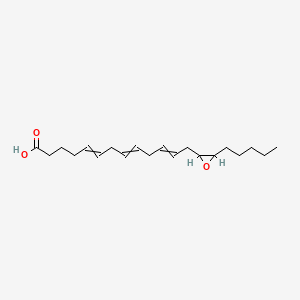

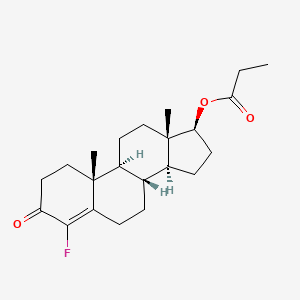

14,15-Epoxy-5,8,11-eicosatrienoic acid is a member of the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid. These compounds are known for their roles in various physiological processes, including the regulation of blood pressure, inflammation, and cellular signaling .

科学研究应用

14,15-Epoxy-5,8,11-eicosatrienoic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study epoxide chemistry and reactions.

Biology: Investigated for its role in cellular signaling and regulation of physiological processes.

Industry: Utilized in the development of bioactive compounds and pharmaceuticals.

作用机制

Target of Action

14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a long-chain fatty acid . It is a metabolite of arachidonic acid , and it primarily targets the 12-lipoxygenase enzyme .

Mode of Action

The compound interacts with its target, the 12-lipoxygenase enzyme, by inhibiting its activity . This interaction triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum and other intracellular stores in MDCK cells .

Biochemical Pathways

14,15-EET is a product of the cytochrome P450 (CYP) pathway, specifically produced by CYP2C23, CYP2B2, and CYP2C24 . It is converted into vicinal diols by epoxide hydrolases, resulting in a loss of much of its biological activity .

Pharmacokinetics

It is known to be found in human blood plasma , suggesting that it is absorbed and distributed in the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of 12-lipoxygenase and the subsequent release of Ca2+ ions can have various effects on cellular functions . For example, it has been shown to induce concentration-related relaxations in bovine coronary arterial rings .

Action Environment

The action of 14,15-EET can be influenced by various environmental factors. For example, the presence of other compounds in the cellular environment can affect its stability and efficacy. Additionally, the specific cellular context, such as the type of cell and its physiological state, can also influence the compound’s action .

生化分析

Biochemical Properties

14,15-Epoxy-5,8,11-eicosatrienoic acid plays a significant role in biochemical reactions, particularly in the cardiovascular system. It is produced by the action of cytochrome P450 epoxygenases on arachidonic acid. This compound interacts with soluble epoxide hydrolase, which metabolizes it into dihydroxyeicosatrienoic acids. The interaction between 14,15-Epoxy-5,8,11-eicosatrienoic acid and soluble epoxide hydrolase is crucial for regulating its biological activity and stability .

Cellular Effects

14,15-Epoxy-5,8,11-eicosatrienoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have vasodilatory effects on endothelial cells, promoting the relaxation of blood vessels. Additionally, 14,15-Epoxy-5,8,11-eicosatrienoic acid modulates inflammatory responses in immune cells by inhibiting the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of 14,15-Epoxy-5,8,11-eicosatrienoic acid involves its binding to specific receptors on the cell surface, leading to the activation of downstream signaling pathways. This compound can activate peroxisome proliferator-activated receptors, which regulate gene expression related to lipid metabolism and inflammation. Additionally, 14,15-Epoxy-5,8,11-eicosatrienoic acid can inhibit the activity of soluble epoxide hydrolase, thereby increasing its own stability and prolonging its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 14,15-Epoxy-5,8,11-eicosatrienoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can be rapidly metabolized by soluble epoxide hydrolase. Long-term exposure to 14,15-Epoxy-5,8,11-eicosatrienoic acid has been associated with sustained vasodilatory effects and anti-inflammatory properties in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 14,15-Epoxy-5,8,11-eicosatrienoic acid vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as vasodilation and anti-inflammatory properties. At high doses, 14,15-Epoxy-5,8,11-eicosatrienoic acid can lead to adverse effects, including hypotension and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .

Metabolic Pathways

14,15-Epoxy-5,8,11-eicosatrienoic acid is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 epoxygenases and soluble epoxide hydrolase. These enzymes play a crucial role in the biosynthesis and metabolism of 14,15-Epoxy-5,8,11-eicosatrienoic acid, affecting its levels and biological activity. The compound can also influence metabolic flux and metabolite levels by modulating the activity of these enzymes .

Transport and Distribution

Within cells and tissues, 14,15-Epoxy-5,8,11-eicosatrienoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biological effects. The compound’s distribution is influenced by its binding affinity to these transporters and proteins, affecting its accumulation and activity in different cellular compartments .

Subcellular Localization

14,15-Epoxy-5,8,11-eicosatrienoic acid is localized in various subcellular compartments, including the endoplasmic reticulum and plasma membrane. Its activity and function are influenced by its subcellular localization, which is directed by specific targeting signals and post-translational modifications. These modifications ensure that 14,15-Epoxy-5,8,11-eicosatrienoic acid reaches the appropriate cellular compartments to exert its effects .

准备方法

Synthetic Routes and Reaction Conditions: 14,15-Epoxy-5,8,11-eicosatrienoic acid can be synthesized through the epoxidation of arachidonic acid. This process typically involves the use of peracids or other oxidizing agents to introduce the epoxy group at the 14,15-position of the eicosatrienoic acid chain .

Industrial Production Methods:

化学反应分析

Types of Reactions: 14,15-Epoxy-5,8,11-eicosatrienoic acid undergoes various chemical reactions, including:

Oxidation: Conversion to vicinal diols by epoxide hydrolases.

Reduction: Reduction of the epoxy group to form diols.

Substitution: Nucleophilic attack on the epoxy group leading to ring-opening reactions.

Common Reagents and Conditions:

Oxidation: Epoxide hydrolases are commonly used to convert the epoxy group to diols.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like water or alcohols can attack the epoxy group under acidic or basic conditions.

Major Products:

Vicinal Diols: Formed from the hydrolysis of the epoxy group.

Reduced Products: Diols formed from the reduction of the epoxy group.

相似化合物的比较

- 11,12-Epoxy-5,8,14-eicosatrienoic acid

- 8,9-Epoxy-5,11,14-eicosatrienoic acid

- 5,6-Epoxy-8,11,14-eicosatrienoic acid

Comparison: 14,15-Epoxy-5,8,11-eicosatrienoic acid is unique in its specific position of the epoxy group, which influences its biological activity and interactions with molecular targets. Compared to other EETs, it has distinct effects on blood pressure regulation and inflammation .

属性

CAS 编号 |

197508-62-6 |

|---|---|

分子式 |

C20H32O3 |

分子量 |

320.5 g/mol |

IUPAC 名称 |

(5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10- |

InChI 键 |

JBSCUHKPLGKXKH-ILYOTBPNSA-N |

SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |

手性 SMILES |

CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |

规范 SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |

物理描述 |

Solid |

Pictograms |

Irritant |

同义词 |

14,15-EET 14,15-epoxy-5,8,11-eicosatrienoic acid 14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer 14,15-epoxyeicosatrienoic acid 14,15-oxido-5,8,11-eicosatrienoic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 13-HEpETrE formed in rat epidermal microsomes?

A1: The research paper by McGuire et al. [] demonstrates that 13-HEpETrE is generated as an intermediate metabolite during the conversion of 15(S)-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE). This conversion occurs both in the presence and absence of NADPH. While the exact mechanism of 13-HEpETrE formation isn't explicitly detailed, the study suggests that rat epidermal microsomes possess the enzymatic machinery to catalyze this reaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-[(2-pyridinylamino)-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1213776.png)

![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)